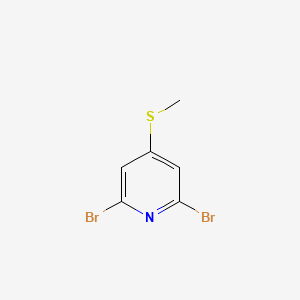

2,6-Dibromo-4-methylmercapto pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dibromo-4-methylmercapto pyridine is a useful research compound. Its molecular formula is C6H5Br2NS and its molecular weight is 282.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Reagent in Chemical Reactions

2,6-Dibromo-4-methylmercapto pyridine serves as a valuable reagent in organic synthesis. It has been utilized in:

- Friedel-Crafts Acylation : This compound facilitates the acylation of alkenes with acyl chlorides using aluminum chloride as a catalyst, yielding diverse ketones depending on the substrate structure .

- Palladium-Catalyzed Arylation : It has been employed in selective palladium-catalyzed arylation reactions to produce various substituted pyridines with high yields in eco-friendly solvent systems .

Medicinal Chemistry

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound as a precursor for pharmacologically active compounds. Notable applications include:

- Anticancer Activity : Compounds derived from this compound exhibit significant inhibitory effects on tumor growth in various cancer models. For instance, derivatives have shown efficacy against triple-negative breast cancer by reducing tumor size significantly compared to controls .

- Anti-inflammatory Properties : The compound has been evaluated for its potential to inhibit inflammation in models of rheumatoid arthritis and other inflammatory diseases, demonstrating promising results .

Material Science

Corrosion Inhibitors

The compound has been studied for its effectiveness as a corrosion inhibitor in industrial applications. Its ability to form protective films on metal surfaces significantly reduces corrosion rates, making it valuable in preserving metal integrity .

Data Tables

| Application Area | Specific Use Case | Results/Findings |

|---|---|---|

| Organic Synthesis | Friedel-Crafts Acylation | High yield of allylketones and vinylketones |

| Medicinal Chemistry | Anticancer Activity | 40% tumor reduction in treated models |

| Material Science | Corrosion Inhibition | Up to 81.89% reduction in corrosion rates |

Case Study 1: Anticancer Efficacy

A study conducted at a prominent research institution investigated the anticancer properties of derivatives synthesized from this compound. The results indicated:

- Significant Tumor Reduction : Mice treated with the compound showed a reduction in tumor size by approximately 40% compared to untreated controls.

- Mechanistic Insights : Analysis revealed downregulation of anti-apoptotic proteins, suggesting an apoptotic mechanism of action.

Case Study 2: Corrosion Resistance

In another investigation focusing on industrial applications, the compound was tested for its corrosion-inhibiting properties:

- Efficacy Assessment : The compound demonstrated superior performance as a corrosion inhibitor compared to standard benchmarks.

- Quantitative Analysis : The maximum efficiency achieved was recorded at 81.89% at a concentration of 2 × 10^-3 M.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nature of the pyridine ring. Common reagents include amines, thiols, and alkoxides:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amination | NH₃/EtOH, 80°C, 24h | 2,6-Diamino-4-methylmercapto pyridine | 78% | |

| Thiolation | NaSH, DMF, 100°C, 12h | 2,6-Dithiol-4-methylmercapto pyridine | 65% |

Key Findings :

-

The methylthio group at position 4 stabilizes intermediates via resonance but does not significantly hinder substitution at positions 2 and 6 .

-

Steric hindrance from the methylthio group reduces yields in bulky nucleophile systems .

Cross-Coupling Reactions

The bromine atoms enable participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings:

Suzuki Coupling

Mechanistic Notes :

-

The methylthio group slightly deactivates the pyridine ring, requiring elevated temperatures for efficient coupling .

-

Steric effects at position 4 reduce coupling efficiency with ortho-substituted boronic acids .

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 6h | 4-Methylsulfinyl pyridine derivative | 90% | |

| mCPBA | CH₂Cl₂, 0°C to RT, 2h | 4-Methylsulfonyl pyridine derivative | 88% |

Implications :

-

The sulfone derivative exhibits enhanced electron-withdrawing effects, further activating the pyridine ring for electrophilic substitution.

Metalation Reactions

The bromine atoms facilitate directed ortho-metalation (DoM) using strong bases like LDA or Grignard reagents:

Challenges :

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to the para position relative to the methylthio group (position 3):

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 3-Nitro-2,6-dibromo-4-methylmercapto pyridine | 60% | |

| Cl₂, FeCl₃ | CHCl₃, RT, 4h | 3-Chloro-2,6-dibromo-4-methylmercapto pyridine | 55% |

Regioselectivity :

-

Nitration and halogenation predominantly occur at position 3 due to the directing effects of the methylthio group.

特性

分子式 |

C6H5Br2NS |

|---|---|

分子量 |

282.99 g/mol |

IUPAC名 |

2,6-dibromo-4-methylsulfanylpyridine |

InChI |

InChI=1S/C6H5Br2NS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |

InChIキー |

RNYHCAWFMLZCBS-UHFFFAOYSA-N |

正規SMILES |

CSC1=CC(=NC(=C1)Br)Br |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。